4-(5-chloro-1H-indol-3-yl)-4-oxobutanoic acid
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Overview
Description
4-(5-chloro-1H-indol-3-yl)-4-oxobutanoic acid is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a 5-chloro substitution on the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-1H-indol-3-yl)-4-oxobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-chloroindole, which is commercially available or can be synthesized from indole through chlorination.
Formation of Intermediate: The 5-chloroindole undergoes a Friedel-Crafts acylation reaction with succinic anhydride to form the intermediate this compound.
Purification: The intermediate is then purified using recrystallization or chromatography techniques to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: For efficient separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-chloro-1H-indol-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chlorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
4-(5-chloro-1H-indol-3-yl)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-chloro-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
5-chloroindole: A precursor in the synthesis of 4-(5-chloro-1H-indol-3-yl)-4-oxobutanoic acid.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological properties. Its 5-chloro substitution on the indole ring and the presence of a 4-oxobutanoic acid moiety make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H10ClNO3 |
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Molecular Weight |
251.66 g/mol |
IUPAC Name |
4-(5-chloro-1H-indol-3-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H10ClNO3/c13-7-1-2-10-8(5-7)9(6-14-10)11(15)3-4-12(16)17/h1-2,5-6,14H,3-4H2,(H,16,17) |
InChI Key |
XYTRNHVKBNXQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=O)CCC(=O)O |
Origin of Product |
United States |
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